N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide
Description
Properties
CAS No. |
1019362-94-7 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C13H13NO4/c1-17-9-4-5-11(12(15)7-9)13(16)14-8-10-3-2-6-18-10/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
UPYKWWAWXKDEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=CO2)O |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amidation
Step 1: Synthesis of 2-Hydroxy-4-Methoxybenzoyl Chloride
A suspension of 2-hydroxy-4-methoxybenzoic acid (10.0 g, 55.5 mmol) in anhydrous dichloromethane (100 mL) is treated with thionyl chloride (8.1 mL, 111 mmol) under nitrogen. The mixture is refluxed for 3 h, after which excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow solid.
Step 2: Reaction with Furfurylamine
The acid chloride is dissolved in dry tetrahydrofuran (50 mL) and cooled to 0°C. Furfurylamine (5.5 mL, 61.0 mmol) and triethylamine (15.4 mL, 111 mmol) are added dropwise. The reaction is stirred at room temperature for 12 h, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated to afford the crude product, which is purified via recrystallization from ethanol/water.
Yield : 78%
Purity (HPLC) : 98%
Coupling Reagent-Assisted Synthesis
Procedure :
A mixture of 2-hydroxy-4-methoxybenzoic acid (1.0 g, 5.55 mmol), furfurylamine (0.67 mL, 6.11 mmol), EDC·HCl (1.28 g, 6.66 mmol), and HOBt (0.90 g, 6.66 mmol) in DMF (20 mL) is stirred at room temperature for 24 h. The reaction is diluted with ethyl acetate, washed with 1M HCl and brine, dried, and concentrated. Column chromatography (SiO2, hexane/ethyl acetate 1:1) yields the title compound.
Yield : 85%
Purity (HPLC) : 97%
Ytterbium-Catalyzed Microwave-Assisted Synthesis
Procedure :
A solution of 2-hydroxy-4-methoxybenzoic acid (1.0 g, 5.55 mmol) and furfurylamine (0.67 mL, 6.11 mmol) in ethanol (15 mL) is treated with ytterbium trifluoromethanesulfonate (0.35 g, 0.56 mmol). The mixture is irradiated in a microwave reactor at 150°C for 20 min. After cooling, the solvent is evaporated, and the residue is purified via trituration with diethyl ether.
Yield : 70%
Purity (HPLC) : 96%
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride | THF, 0°C to RT, 12 h | 78% | 98% | High purity, scalable | Requires toxic SOCl2 |
| EDC/HOBt Coupling | DMF, RT, 24 h | 85% | 97% | Mild conditions, no gas byproducts | Costly reagents, longer reaction |
| Yb(OTf)3 Microwave | EtOH, 150°C, 20 min | 70% | 96% | Rapid, energy-efficient | Moderate yield, specialized equipment |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
- Hydroxyl Group Reactivity : The 2-hydroxy group competes with the carboxylic acid during activation. Using coupling reagents like EDC/HOBt minimizes side reactions by selectively activating the carboxylate.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane) effectively separates the product from unreacted starting materials and byproducts.
Industrial-Scale Considerations
For large-scale production, the EDC/HOBt method is preferred due to its safety profile and consistency. However, the microwave-assisted approach offers energy savings and shorter cycle times, making it suitable for high-throughput applications.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may have applications in bioinorganic chemistry and medicinal chemistry .
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydroxy and methoxy groups, forming stable complexes. These complexes can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Table 1: Physicochemical and Structural Comparisons
*Calculated based on molecular formula C₁₃H₁₃NO₄.
Key Observations :
- Heterocyclic Influence : The furan-2-ylmethyl group distinguishes it from pyridinyl () or benzhydryl () derivatives, offering unique π-π stacking or steric effects in target binding .
Key Observations :
- Antimicrobial Potential: Tetrazole analogs with furan-2-ylmethyl groups () exhibit strong activity against clinical S. epidermidis strains, suggesting the target compound may share similar mechanisms due to structural overlap .
- Enzyme Interaction : The N,O-bidentate directing group in highlights the role of hydroxyl and methoxy groups in metal coordination, which could be leveraged in catalysis or drug design for the target compound .
Biological Activity
N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Synthesis
This compound features a furan ring attached to a benzamide structure, which is modified by hydroxy and methoxy groups. The synthesis typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with furan-2-aldehyde, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition:
- This compound has been studied for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The presence of hydroxyl and methoxy groups enhances its ability to form hydrogen bonds with enzyme active sites, potentially leading to inhibitory effects on enzyme activity .
2. Anticancer Properties:
- Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound may also possess anticancer properties .
3. Neuropharmacological Effects:
- Research has indicated that derivatives of benzamide compounds can interact with dopamine receptors, which are crucial in treating neuropsychiatric disorders. This compound may act as a ligand for dopamine D2 receptors, potentially influencing dopaminergic signaling pathways .
The mechanism of action for this compound is believed to involve:
- Binding Interactions: The compound's functional groups allow for specific binding interactions with target proteins or enzymes, leading to altered activity.
- Modulation of Signaling Pathways: By inhibiting certain enzymes or receptors, this compound may modulate critical signaling pathways involved in cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of benzamide derivatives, this compound was found to exhibit significant cytotoxicity against human breast cancer cell lines. The IC50 value was determined to be approximately 5 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-hydroxy-4-methoxybenzamide?
- Methodology : The compound can be synthesized via two primary routes:
- Coupling Reagents : Reacting 2-hydroxy-4-methoxybenzoic acid with furfurylamine using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. This method proceeds at low temperatures (-50°C) to minimize side reactions .
- Copper-Catalyzed One-Pot Synthesis : A copper(II) triflate-catalyzed reaction involving nitrobenzamide precursors, followed by cyclization under nitrogen at 110°C. Purification involves silica gel chromatography (ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assigns protons and carbons in the furan and benzamide moieties (e.g., furan protons at δ 6.2–7.4 ppm, aromatic methoxy at δ 3.8 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- HRMS (ESI-TOF) : Validates molecular weight with <2 ppm deviation from theoretical values .
Q. How do solvent and pH influence the compound’s fluorescence properties?
- Optimal Conditions :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorescence intensity due to reduced quenching .
- pH : Maximum fluorescence at pH 5, attributed to protonation/deprotonation equilibria of the hydroxyl and methoxy groups. Acidic or alkaline conditions reduce intensity due to structural destabilization .
Advanced Research Questions
Q. How can reaction yields be optimized in copper-catalyzed syntheses?
- Strategies :
- Catalyst Loading : 10 mol% Cu(OTf)₂ balances cost and efficiency. Excess catalyst promotes side reactions .
- Temperature Control : Maintain 110°C for cyclization; deviations lead to incomplete nitro group reduction .
- Purification : Use gradient elution (PE/EA 2:1 to 1:2) to isolate the product from byproducts like unreacted nitro precursors .
Q. How to resolve contradictions in spectroscopic data across studies?
- Approach :
- Cross-Validation : Combine NMR with X-ray crystallography (e.g., SHELX refinement) to resolve ambiguities in proton assignments .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental NMR data .
Q. What computational tools aid in predicting bioactivity based on structure?
- Methods :
- Molecular Docking : AutoDock Vina assesses binding affinity to targets like TRPM8 ion channels, leveraging the furan group’s π-π interactions .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with fluorescence quantum yield or receptor inhibition .
Q. What biological activities are hypothesized for this compound?
- Potential Applications :
- TRPM8 Antagonism : Structural analogs show antagonism against TRPM8, suggesting utility in pain management .
- Antimicrobial Activity : The furan moiety may disrupt microbial cell membranes, though empirical validation is needed .
Data Contradiction Analysis
- Fluorescence Stability : While some studies report stable fluorescence over 24 hours , others note quenching under UV exposure. Mitigate this by using argon-sparged solvents to minimize photooxidation .
- Synthetic Yields : DCC/HOBt methods yield 60–70% , whereas copper-catalyzed routes achieve 80–90% . The disparity arises from side reactions in coupling methods, resolved by optimizing stoichiometry (1:1.2 acid/amine ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
